1-butylbenzo[cd]indol-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butylbenzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-3-10-16-13-9-5-7-11-6-4-8-12(14(11)13)15(16)17/h4-9H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBAMLODXHIFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Techniques for 1 Butylbenzo Cd Indol 2 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationmendeley.combeilstein-journals.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mendeley.comresearchgate.net
¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and the proximity of neighboring protons. In the analysis of 1-butylbenzo[cd]indol-2(1H)-one derivatives, specific chemical shifts (δ) and coupling constants (J) are indicative of the core structure and the attached functional groups.
For instance, in the derivative 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one, the aldehydic proton (-CHO) appears as a distinct singlet at a downfield chemical shift of 10.16 ppm due to the deshielding effect of the carbonyl group. nih.gov The aromatic protons on the benzo[cd]indol-2(1H)-one core are observed in the range of 7.01-9.12 ppm. nih.gov The protons of the butyl chain are identified by their characteristic multiplets and triplets in the upfield region of the spectrum, with the methylene (B1212753) group attached to the nitrogen appearing at approximately 3.97 ppm. nih.gov
¹H NMR Data for a Representative Derivative: 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one nih.gov
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHO | 10.16 | s (singlet) | - |
| Aromatic H | 9.12 | d (doublet) | 8.01 |
| Aromatic H | 8.07 | d (doublet) | 7.02 |
| Aromatic H | 7.96 | d (doublet) | 7.41 |
| Aromatic H | 7.83 | m (multiplet) | - |
| Aromatic H | 7.01 | d (doublet) | 7.42 |
| N-CH₂- | 3.97 | t (triplet) | 6.74 |
| -CH₂-Br | 3.60 | t (triplet) | 6.14 |
| -CH₂-CH₂- | 2.02-1.84 | m (multiplet) | - |
Note: Data acquired in CDCl₃ at 300 MHz.
Complementing ¹H NMR, ¹³C NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the different carbon environments. The chemical shifts in ¹³C NMR are highly sensitive to the electronic nature of the carbon atom and its neighbors.
In the same derivative, 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one, the carbonyl carbon of the lactam ring is typically found at a downfield shift, in this case at 168.30 ppm. nih.gov The aldehydic carbonyl carbon is even further downfield at 192.09 ppm. nih.gov The carbons of the aromatic rings appear in the 103-145 ppm range, while the aliphatic carbons of the butyl chain are observed at higher fields (25-45 ppm). nih.gov
¹³C NMR Data for a Representative Derivative: 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one nih.gov
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (aldehyde) | 192.09 |
| C=O (lactam) | 168.30 |
| Aromatic C | 144.99 |
| Aromatic C | 140.69 |
| Aromatic C | 131.18 |
| Aromatic C | 131.01 |
| Aromatic C | 127.25 |
| Aromatic C | 126.33 |
| Aromatic C | 125.48 |
| Aromatic C | 103.86 |
| N-CH₂ | 44.34 |
| -CH₂- | 39.45 |
| -CH₂-Br | 29.59 |
| -CH₂- | 25.96 |
Note: Data acquired in CDCl₃ at 75 MHz.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determinationnih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound with high accuracy. This allows for the unambiguous determination of the elemental formula. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the sample. nih.gov The measured mass-to-charge ratio (m/z) can be determined to several decimal places, which helps to distinguish between compounds with the same nominal mass but different elemental compositions. For various benzo[cd]indol-2(1H)-one derivatives, ESI-MS has been used to confirm the expected molecular weight by observing the protonated molecule [M+H]⁺. nih.gov For example, 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one shows an [M+H]⁺ peak at m/z 332.12, confirming its molecular formula. nih.gov
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. In the context of this compound derivatives, key absorptions include the strong stretching vibration of the lactam carbonyl (C=O) group, typically appearing in the range of 1650-1700 cm⁻¹. Other significant peaks correspond to C-H bonds of the aromatic rings and the aliphatic butyl chain, as well as C-N and C=C stretching vibrations. The structures of newly synthesized benz[cd]indol-2(1H)-one derivatives are routinely confirmed in part by IR spectroscopy. researchgate.net
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessmentmdpi.com
Electronic spectroscopy investigates the interaction of molecules with ultraviolet (UV) and visible light, which causes transitions between electronic energy levels. These studies are crucial for understanding the photophysical properties of compounds, which is relevant for applications in materials science and bio-imaging. nih.gov
UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs. For benzo[cd]indol-2(1H)-one derivatives, the absorption spectra are characterized by bands corresponding to π-π* transitions within the extended aromatic system.
Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. Certain derivatives of benzo[cd]indol-2(1H)-one have been shown to exhibit fluorescence. For example, specific conjugates have been developed as imaging agents that exhibit strong green fluorescence, indicating their potential utility in biological imaging applications. nih.gov The efficiency and wavelength of this fluorescence are key parameters determined in these studies.
Time-Resolved Spectroscopic Methods for Excited-State Dynamics (e.g., Femtosecond Near-Infrared Transient Absorption Spectroscopy)
Understanding the behavior of a molecule after it absorbs light is crucial for applications in fields like photochemistry, solar energy, and fluorescence imaging. Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) spectroscopy, are powerful tools for probing these ultrafast processes, which occur on timescales of femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s).
For derivatives of this compound, which are structurally related to the well-studied naphthalimide chromophore, fs-TA spectroscopy can reveal the intricate pathways of energy relaxation from an electronically excited state. rsc.orgresearchgate.net Upon photoexcitation, these molecules can undergo several processes, including internal conversion, intersystem crossing to a triplet state, or charge transfer interactions, especially in donor-acceptor type structures. bgsu.eduresearchgate.net
The excited-state dynamics are often highly sensitive to the local environment, such as the polarity and viscosity of the solvent. rsc.org In nonpolar solvents, a locally excited (LE) state is typically observed. However, in more polar solvents, stabilization of a more polar excited state, such as an intramolecular charge transfer (ICT) state or a twisted intramolecular charge transfer (TICT) state, can occur. rsc.orgnih.gov This often leads to a large shift in the emission wavelength (solvatochromism) and can significantly alter the fluorescence quantum yield and lifetime. rsc.orgmdpi.com
Femtosecond transient absorption experiments monitor the change in optical absorption of a sample after excitation by an ultrashort laser pulse. By recording spectra at various delay times between the pump (excitation) and probe pulses, a map of transient species is generated. These spectra typically show features like ground-state bleaching (GSB), stimulated emission (SE), and excited-state absorption (ESA). bgsu.edumdpi.com Analysis of the rise and decay kinetics of these signals at different wavelengths allows for the identification of the various excited states and the determination of the rate constants for the transitions between them. researchgate.net For instance, the decay of an ICT state can be observed concurrently with the rise of a TICT state, providing direct evidence for this conformational relaxation in the excited state. rsc.org
Table 1: Representative Photophysical Data for a Naphthalimide Derivative (HP-NAP) in Various Solvents rsc.org
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Lifetime (τ_f, ns) |
| Hexane (Hex) | 415 | 445 | 1968 | ~1.00 | 3.36 |
| Toluene | 423 | 490 | 3583 | 0.82 | 4.52 |
| Dichloromethane (DCM) | 430 | 540 | 5312 | 0.45 | 3.51 |
| Tetrahydrofuran (B95107) (THF) | 428 | 550 | 5778 | 0.54 | 6.11 |
| Acetonitrile (ACN) | 422 | 580 | 7338 | 0.18 | 2.69 |
This table illustrates the effect of solvent polarity on the photophysical properties of a donor-acceptor naphthalimide derivative, which serves as an analogue for understanding the potential behavior of this compound derivatives.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for determining the electron-donating or -accepting properties of a molecule. This technique provides information on the reduction and oxidation potentials, which are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These energy levels are critical parameters for designing molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org
In a typical CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current from the analyte is measured. For derivatives of this compound, which possess an electron-accepting naphthalimide-like core, the CV would typically show a reversible or quasi-reversible reduction wave corresponding to the acceptance of an electron into the LUMO. rsc.orgnih.gov The position of this wave gives the reduction potential (E_red). Similarly, an oxidation wave can sometimes be observed, corresponding to the removal of an electron from the HOMO, yielding the oxidation potential (E_ox).
From these potentials, the HOMO and LUMO energy levels can be estimated using empirical equations that relate them to the potentials of a reference compound, often ferrocene/ferrocenium (Fc/Fc⁺). The electrochemical band gap (E_g^el) can then be calculated as the difference between the HOMO and LUMO energies. researchgate.net This provides a measure of the energy required to excite an electron from the ground state to the first excited state and is a key parameter in materials science. nih.gov
Table 2: Electrochemical Properties of Representative Naphthalimide Derivatives researchgate.net
| Compound | E_ox (V) | E_red (V) | HOMO (eV) | LUMO (eV) | E_g^el (eV) |
| 4a | 1.63 | -1.37 | -6.23 | -3.41 | 2.82 |
| 4b | 1.61 | -1.39 | -6.21 | -3.39 | 2.82 |
| 4c | 1.64 | -1.38 | -6.24 | -3.40 | 2.84 |
| 5a | 1.64 | -1.47 | -6.24 | -3.31 | 2.93 |
| 5b | 1.63 | -1.48 | -6.23 | -3.30 | 2.93 |
| 5c | 1.63 | -1.49 | -6.23 | -3.29 | 2.94 |
Data referenced against the Fc/Fc⁺ couple. HOMO and LUMO levels are estimated from the onset potentials of the oxidation and reduction peaks, respectively. This table provides examples of how substitutions on the naphthalimide core, a related structure, can tune the electrochemical properties.
X-ray Crystallography for Definitive Solid-State Structural Analysis
While spectroscopic and electrochemical methods provide valuable information about the electronic properties and dynamics of molecules, X-ray crystallography offers an unambiguous, high-resolution, three-dimensional picture of the molecule's structure in the solid state. This technique is indispensable for confirming the molecular connectivity, stereochemistry, and conformation of newly synthesized compounds. mdpi.com
For derivatives of this compound, particularly those designed to interact with biological targets like proteins, X-ray crystallography is the gold standard for validating the binding mode. nih.govnih.gov By co-crystallizing the compound with its target protein, researchers can directly visualize the interactions—such as hydrogen bonds and hydrophobic contacts—that are responsible for its biological activity. nih.govresearchgate.net This structural information is invaluable for structure-based drug design, enabling rational modifications to improve potency and selectivity. nih.govacs.org
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined. The final output includes precise bond lengths, bond angles, and torsion angles, as well as information about how the molecules pack together in the crystal lattice. mdpi.com
Table 3: Illustrative Crystallographic Data for a Heterocyclic Compound mdpi.com
| Parameter | Value |
| Empirical Formula | C₂₈H₂₁FN₂O₂S₂·CH₃OH |
| Formula Weight | 532.62 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.9871(3) |
| b (Å) | 11.2345(4) |
| c (Å) | 22.5439(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2529.14(15) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.399 |
This table presents typical data obtained from a single-crystal X-ray diffraction experiment, providing fundamental information about the solid-state structure of a molecule.
Reactivity and Mechanistic Investigations of 1 Butylbenzo Cd Indol 2 1h One and Its Analogues
Reaction Pathways for Functional Group Interconversion and Derivatization
The benzo[cd]indol-2(1H)-one core offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. The nitrogen atom of the lactam can be readily alkylated, as demonstrated by the synthesis of 1-butylbenzo[cd]indol-2(1H)-one itself, which typically involves the reaction of benzo[cd]indol-2(1H)-one with an appropriate butyl halide, such as 1,4-dibromobutane, in the presence of a base like potassium carbonate. nih.gov
Further derivatization often focuses on the aromatic portion of the molecule. For instance, electrophilic substitution reactions can introduce various functional groups. A notable example is the nitration of benzo[cd]indol-2(1H)-one using nitric acid in acetic acid, which yields the corresponding nitro derivative. google.com This nitro group can then serve as a handle for further transformations.
Functionalization can also be achieved at positions activated by existing substituents. For example, a 6-acetyl group on the benzo[cd]indol-2(1H)-one ring system can be introduced and subsequently used for further chemical modifications. nih.gov The synthesis of various polyamine-benzo[cd]indol-2(1H)-one conjugates highlights the utility of such functional group interconversions. In one study, 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one was synthesized and subsequently reacted with various amines via reductive amination to produce a library of derivatives. nih.gov This demonstrates a common strategy where a reactive functional group is introduced and then used to link different molecular fragments.
Table 1: Examples of Functional Group Interconversion and Derivatization Reactions
| Starting Material | Reagents and Conditions | Product | Reference |
| Benzo[cd]indol-2(1H)-one | 1,4-dibromobutane, K₂CO₃, CH₃CN, reflux | 1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | nih.gov |
| Benzo[cd]indol-2(1H)-one | Nitric acid, acetic acid, 50 °C | Nitro-benzo[cd]indol-2(1H)-one | google.com |
| 6-acetylbenzo[cd]indol-2(1H)-one | 1,4-dibromobutane, K₂CO₃, CH₃CN, reflux | 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | nih.gov |
| 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | Various amines, K₂CO₃, CH₃CN, reflux | Polyamine-benzo[cd]indol-2(1H)-one conjugates | nih.gov |
Intramolecular Cyclization and Rearrangement Mechanisms in Benzo[cd]indole (B15494331) Systems
The construction of the tricyclic benzo[cd]indole core often relies on intramolecular cyclization reactions. One of the classical approaches is the intramolecular Friedel-Crafts acylation of a suitably substituted indole (B1671886) precursor. thieme-connect.com For example, the cyclization of 4-carboxyindole-3-propanoic acid using acetic anhydride (B1165640) and potassium cyanide was an early method to construct the benzo[cd]indol-2(1H)-one skeleton. thieme-connect.com
More contemporary methods utilize transition metal catalysis. Gold(I)-catalyzed tandem cyclizations of amino-allenyne substrates have been developed for the synthesis of benzo[cd]indole skeletons. researchgate.netmdpi.com In this process, the gold catalyst activates the allene, which is then attacked by the alkyne to form a vinyl cation intermediate. This intermediate is subsequently trapped by the tethered amine to afford the tricyclic indole system. mdpi.com
Brønsted acid-catalyzed intramolecular hydroarylation of cis-methindolylstyrenes provides another route to tetrahydrobenzo[cd]indoles. semanticscholar.org Computational and experimental studies suggest that dispersive interactions between the indole and styrene (B11656) moieties preorganize the substrate, facilitating a concerted hydroarylation step to form the six-membered ring. semanticscholar.org This highlights the importance of substrate conformation in directing the regioselectivity of the cyclization.
Rearrangements within the benzo[cd]indole system are less commonly reported but can be significant. For instance, domino reactions involving a Friedel-Crafts alkylation followed by a nitro-Michael reaction have been used to construct the benzo[cd]indole framework with specific stereochemistry. unibo.it The evolution of the nitronic acid intermediate in these reactions is crucial and can be directed towards a nucleophilic pathway to yield the desired tricyclic product. unibo.it
Catalytic Transformations and Directed Functionalization (e.g., C-H Activation)
Catalytic methods offer efficient and selective ways to functionalize the benzo[cd]indole core. C-H activation has emerged as a powerful tool for the direct introduction of functional groups, avoiding the need for pre-functionalized substrates. While specific examples for this compound are not extensively detailed, the general principles apply to the broader class of indole-containing compounds. acs.org
Transition metal-catalyzed C-H activation of indoles is a well-established field. acs.org For instance, rhodium-catalyzed intramolecular annulation via C-H activation can lead to fused tricyclic indole scaffolds. acs.org This approach often involves the use of a directing group to control the regioselectivity of the C-H functionalization.
In the context of benzo[cd]indole systems, catalytic transformations are also employed to introduce substituents with high selectivity. For example, the enantioselective Friedel-Crafts aminoalkylation of hydroxyindoles can be achieved using bifunctional organocatalysts. acs.org By strategically placing a hydroxyl group on the carbocyclic ring of the indole, the regioselectivity of the reaction can be controlled, directing the functionalization to specific positions. acs.org
Gold-catalyzed reactions are particularly noteworthy for their ability to construct complex polycyclic systems. The gold(I)-catalyzed cascade cyclization of arene-enyne substrates has been applied to the synthesis of various fused heterocyclic systems, including those related to the benzo[cd]indole core. mdpi.com These reactions often proceed through intermediates that allow for subsequent functionalization.
Electrochemical Reactivity and Oxidative Processes
The electrochemical properties of benzo[cd]indol-2(1H)-one and its analogues are of interest due to their conjugated π-system. The presence of electron-donating or electron-withdrawing groups can significantly modulate the oxidation and reduction potentials of these molecules.
Oxidative processes can be a key step in the derivatization of the benzo[cd]indole core. For example, aerobic oxidative C-H bond activation, often facilitated by metal-free catalysts, represents a green and efficient method for functionalization. In some cases, dimethyl sulfoxide (B87167) (DMSO) can act as both a solvent and an oxidant in catalyst- and additive-free oxidative dual C-H sulfenylation reactions of related imidazoheterocycles, a strategy that could potentially be applied to benzo[cd]indole systems. zznu.edu.cn
Photochemical Reactivity and Photo-Induced Processes in Conjugated Benzo[cd]indol-2(1H)-one Systems
The extended π-electron system of benzo[cd]indol-2(1H)-one suggests that it and its derivatives may exhibit interesting photochemical properties. The absorption of UV-Vis light can promote the molecule to an excited state, from which it can undergo various photochemical reactions.
A notable example of a photo-induced process in a related system is the photochemical cyclization of o-alkynylated N-alkylamides to form indoles, which can be catalyzed by iridium complexes. researchgate.net This type of reaction involves an intramolecular rearrangement and highlights the potential for using light to drive complex chemical transformations.
The photochemical reactivity of benzo[cd]indol-2(1H)-one derivatives is also relevant in the context of their use as fluorescent probes or photoactive materials. The conjugation of the benzo[cd]indol-2(1H)-one core with other chromophores can lead to compounds with specific absorption and emission properties. For example, the spectroscopic properties of benzo[cd]indole-based polyaurated complexes have been studied, revealing absorption bands in the visible region. nih.gov These properties are directly related to the electronic structure of the conjugated system and can be tuned by chemical modification.
Table 2: Summary of Mechanistic Investigations
| Reaction Type | Key Mechanistic Features | Relevant Substrates/Catalysts | Reference |
| Intramolecular Cyclization | Friedel-Crafts acylation; Gold(I)-catalyzed tandem cyclization of amino-allenynes; Brønsted acid-catalyzed hydroarylation | 4-carboxyindole-3-propanoic acid; Amino-allenyne substrates with Au(I) catalysts; cis-methindolylstyrenes with Brønsted acids | thieme-connect.comresearchgate.netsemanticscholar.org |
| C-H Activation | Directed functionalization; Rhodium-catalyzed intramolecular annulation | Indoles with directing groups; Rh(I) catalysts | acs.orgacs.org |
| Photochemical Cyclization | Photo-induced intramolecular rearrangement | o-alkynylated N-alkylamides with [Ir(dF(CF3)ppy)2(dtbpy)]PF6 catalyst | researchgate.net |
Computational Chemistry and Theoretical Modeling of 1 Butylbenzo Cd Indol 2 1h One
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic distribution, stability, and reactivity. These methods, which solve the Schrödinger equation for a given molecular system, offer a detailed picture of the electron density and the nature of molecular orbitals.
Density Functional Theory (DFT) Studies for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. While specific DFT studies exclusively focused on 1-butylbenzo[cd]indol-2(1H)-one are not extensively reported in the reviewed literature, the principles of DFT are routinely applied to understand the electronic properties and reaction mechanisms of related heterocyclic compounds.
For a molecule like this compound, DFT calculations can elucidate key electronic properties such as:
Electron Density Distribution: Mapping the electron density reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The carbonyl group and the aromatic system are expected to be key features influencing this distribution.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons in chemical reactions.
Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the molecule's surface, highlighting areas prone to electrostatic interactions with other molecules, such as biological receptors.
In the context of reaction mechanisms, DFT is a powerful tool for mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway. For the synthesis of this compound, DFT could be employed to study the N-alkylation step, providing insights into the reaction's feasibility and potential byproducts.
Molecular Dynamics Simulations and Conformational Analysis
Molecules are not static entities; they are in constant motion, and their three-dimensional shape, or conformation, is crucial for their biological activity. Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for the atoms in the system.
For this compound, MD simulations can be used to:
Explore Conformational Space: The butyl chain can adopt various conformations, and MD simulations can explore the energetically accessible shapes of the molecule. This is critical for understanding how it might fit into a binding site of a protein.
Analyze Solvation Effects: MD simulations explicitly include solvent molecules (typically water), allowing for the study of how the solvent influences the conformation and dynamics of the molecule.
Investigate Ligand-Receptor Interactions: When placed in a simulation with its biological target (e.g., a BET bromodomain), MD can reveal the dynamic nature of the binding process, including the stability of key interactions and the conformational changes that may occur upon binding.
In Silico Prediction of Reactivity and Selectivity
Computational methods can predict a molecule's reactivity and selectivity in chemical reactions, which is valuable for both synthesis planning and understanding potential metabolic pathways.
Reactivity descriptors derived from quantum chemical calculations, such as the energies of the HOMO and LUMO, can provide a quantitative measure of a molecule's susceptibility to nucleophilic or electrophilic attack. For this compound, these descriptors can help predict its reactivity towards various reagents and its potential sites of metabolic transformation.
Furthermore, computational models can be developed to predict the selectivity of a molecule for a particular biological target over others. In the case of BET inhibitors, achieving selectivity for a specific bromodomain is a significant challenge. Computational approaches can aid in designing derivatives of this compound with improved selectivity profiles.
Structure-Activity Relationship (SAR) Derivations through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods have become an indispensable tool in modern SAR analysis.
For the benzo[cd]indol-2(1H)-one scaffold, computational SAR studies have been employed to guide the optimization of BET inhibitors. nih.govresearchgate.net These studies often involve:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By docking a series of derivatives into the binding site of a BET bromodomain, researchers can rationalize observed SAR and predict the activity of new, unsynthesized compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the structural properties of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds and to identify the key structural features that are important for activity.
A hypothetical SAR study on this compound derivatives might explore how variations in the butyl chain (e.g., branching, replacement with other alkyl groups) or substitutions on the aromatic core impact binding affinity to BET bromodomains.
Pharmacophore Modeling and Ligand-Receptor Interaction Predictions
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. Pharmacophore models are powerful tools in drug discovery for virtual screening and lead optimization.
For inhibitors based on the benzo[cd]indol-2(1H)-one scaffold, a pharmacophore model would typically include features such as:
Hydrogen Bond Acceptors: The carbonyl oxygen is a key hydrogen bond acceptor.
Hydrogen Bond Donors: The N-H group in the parent scaffold can act as a hydrogen bond donor.
Aromatic Rings: The fused aromatic system contributes to binding through hydrophobic and pi-stacking interactions.
Hydrophobic Features: The butyl group provides a hydrophobic interaction point.
Computational tools can be used to generate pharmacophore models based on the structure of known active compounds or the structure of the ligand-binding site of the target protein. These models can then be used to search large databases of virtual compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.
Furthermore, detailed ligand-receptor interaction predictions from molecular docking and MD simulations can provide a visual and energetic understanding of how this compound and its derivatives bind to their target. These predictions can highlight key amino acid residues involved in binding and guide the design of new derivatives with improved interactions.
| Computational Technique | Application to this compound | Key Insights |
| Density Functional Theory (DFT) | Electronic structure, reactivity prediction, reaction mechanism studies. | Electron distribution, HOMO/LUMO energies, electrostatic potential, transition states. |
| Ab Initio Methods | High-accuracy benchmark calculations. | Precise electronic properties. |
| Semi-Empirical Methods | Rapid screening of large virtual libraries. | Heats of formation, dipole moments. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvation effects, ligand-receptor dynamics. | Accessible conformations, dynamic behavior in solution, binding stability. |
| Molecular Docking | Prediction of binding modes to biological targets. | Preferred binding orientation, key interactions with receptor. |
| QSAR | Correlation of structural features with biological activity. | Predictive models for activity, identification of important structural motifs. |
| Pharmacophore Modeling | Identification of essential features for biological activity. | Virtual screening, lead optimization. |
Applications of 1 Butylbenzo Cd Indol 2 1h One and Benzo Cd Indol 2 1h One Scaffolds in Advanced Materials and Chemical Biology Research
Development as Optical Materials and Fluorescent Probes
The inherent photophysical properties of the benzo[cd]indol-2(1H)-one scaffold have made it a foundational element in the development of advanced optical materials. Its derivatives have been engineered to function as specialized dyes and probes for imaging applications, including those in complex biological environments.
While direct applications of 1-butylbenzo[cd]indol-2(1H)-one as a sensitizer (B1316253) in photopolymerization are not extensively documented, the broader benzo[cd]indolium scaffold, derived from it, shows significant promise in the near-infrared (NIR) spectrum. A notable example is the compound 1-Butyl-2-[5-(1-butyl-1H-benzo[cd]indol-2-ylidene)-penta-1,3-dienyl]-benzo[cd]indolium tetrafluoroborate, which is also known as Infrared absorber 858. This compound's ability to absorb light in the infrared region highlights the potential of the core structure for applications requiring NIR sensitivity, such as deep-tissue imaging and NIR-triggered processes. This characteristic suggests that with further functionalization, benzo[cd]indol-2(1H)-one derivatives could be developed into effective NIR sensitizers.
The benzo[cd]indol-2(1H)-one scaffold has been successfully utilized to create fluorescent probes for biological imaging. nih.gov Researchers have developed novel polyamine-benzo[cd]indol-2(1H)-one conjugates that act as lysosome-targeted imaging agents. nih.govnih.gov
A key compound, 15f, emerged from these studies, demonstrating potent inhibitory activity in hepatocellular carcinoma migration and functioning as a superior fluorescent probe. nih.govnih.gov This compound was found to enter cancer cells and accumulate in the lysosomes, where it emits a strong green fluorescence. nih.gov The fluorescence intensity of compound 15f at a 5 μM concentration was observed to be significantly stronger than that of a previously developed probe, homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC), even when HBC was used at a much higher concentration of 100 μM. frontiersin.org This dual functionality as both a therapeutic and diagnostic agent makes compound 15f a valuable lead for developing agents against liver cancer metastasis and for lysosome imaging. nih.govnih.gov
Role as a Privileged Scaffold in the Design of Biologically Active Molecules
The rigid, planar structure of benzo[cd]indol-2(1H)-one serves as an excellent foundation for designing inhibitors that target specific protein-protein interactions or enzymatic active sites. This has led to its designation as a "privileged scaffold" in medicinal chemistry, with derivatives showing potent activity against kinases, epigenetic readers, and key signaling pathways implicated in diseases like cancer.
Aurora B kinase is a critical protein that regulates cell division and is often overexpressed in various cancers, making it an attractive therapeutic target. researchgate.netmdpi.com Through virtual screening of millions of compounds, a benzo[cd]indol-2(1H)-one derivative, 1-(n-propyl)-6-[2-(carboxyl)tetrahydropyrrol-1-yl]sulfonyl-benzo[cd]indol-2(1H)-one 1, was identified as a potential lead compound for inhibiting Aurora B kinase. researchgate.net
Following this discovery, a series of novel benz[cd]indol-2(1H)-one derivatives were synthesized and evaluated as Aurora B kinase inhibitors. researchgate.net Among the synthesized compounds, compound 7e displayed potent antitumor activity against Aurora B kinase, validating the scaffold's utility for targeting this important enzyme. researchgate.net The development of selective Aurora B inhibitors is a significant goal in cancer therapy, and the benzo[cd]indol-2(1H)-one structure provides a promising chemotype for creating such agents. researchgate.netwhiterose.ac.uk
The benzo[cd]indol-2(1H)-one scaffold has proven to be particularly effective for developing inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are key epigenetic regulators. acs.orgresearchgate.net BET inhibitors are being actively investigated for treating cancer and inflammatory diseases. acs.orgnih.gov
Structure-based virtual screening and subsequent chemical optimization have led to the discovery of benzo[cd]indol-2(1H)-one-containing compounds as a new class of potent and specific BET bromodomain inhibitors. acs.orgnih.gov Through optimization, compounds with significantly improved activity were developed, with the two most potent binding to the BRD4 bromodomain with dissociation constants (Kd) of 124 and 137 nM. acs.orgnih.gov Further research focusing on a specific benzo[cd]indol-2(1H)-one compound (referred to as compound 1) led to the design of 48 new derivatives. nih.gov Several of these derivatives exhibited potent BRD4 inhibitory activities. nih.gov These findings establish the benzo[cd]indol-2(1H)-one framework as a new, potent, and selective class for the development of BET bromodomain inhibitors. acs.orgnih.gov
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 23 | BRD4 | 1.02 μM | nih.gov |
| Compound 24 | BRD4 | 1.43 μM | nih.gov |
| Compound 28 | BRD4 | 1.55 μM | nih.gov |
| Compound 44 | BRD4 | 3.02 μM | nih.gov |
The Hedgehog (HH) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to various cancers. nih.govresearchgate.net Epigenetic targeting of this pathway has emerged as a promising anti-cancer strategy. nih.govnih.gov Research has identified the benzo[cd]indol-2(1H)-one scaffold as a potent downstream inhibitor of the Hedgehog pathway. nih.govresearchgate.netnih.gov
A key compound, benzo[cd]indol-2(1H)-one 1, which was also identified as a BET bromodomain inhibitor, demonstrates robust, sub-micromolar inhibition of the Hedgehog pathway in multiple cell models. nih.govresearchgate.net It acts downstream of the core pathway component, Suppressor of Fused (SUFU), and works by reducing the cellular levels of the key transcription factor GLI2. nih.govresearchgate.netnih.gov This activity is consistent with its role as a BET inhibitor, suggesting that it modulates the HH pathway through an epigenetic mechanism. nih.gov These studies underscore the potential of the benzo[cd]indol-2(1H)-one scaffold for developing therapies against cancers driven by the Hedgehog pathway. nih.govnih.gov
DNA Interaction Studies and DNA-Binding Properties (e.g., Intercalation)
Derivatives of the benzo[cd]indol-2(1H)-one scaffold have been designed and synthesized as novel DNA intercalators. nih.gov These compounds feature aromatic chromophores that facilitate intercalation, and amine side chains that contribute to electrostatic binding with DNA. nih.gov The interaction of these molecules with DNA can involve the insertion of the planar aromatic system between the base pairs of the DNA double helix, a process known as intercalation. nih.govmdpi.com This mode of binding is a characteristic feature of several potent anti-tumor agents. nih.gov
For instance, a series of mono- and bis-1H-benzo[c,d]indol-2-ones with various amine side chains were synthesized and evaluated for their DNA binding properties. nih.gov One particular derivative, A3, which has an N,N-dimethylamino-ethyl-ethane-1,2-diamine side chain, demonstrated selective anti-tumor activities against A549 and P388 cell lines with IC50 values of 0.428 μM and 1.69 μM, respectively. nih.gov Additionally, certain 2-(substituted benzo[c,d]indol-2(1H)-ylidene)malononitriles have shown the ability to intercalate into DNA, with one compound, 1f, exhibiting potent toxicity against MCF-7 and 7721 tumor cell lines. researchgate.net
The following table summarizes the anti-tumor activities of selected benzo[cd]indol-2(1H)-one derivatives that exhibit DNA-binding properties.
| Compound | Cell Line | IC50 (μM) |
| A3 | A549 | 0.428 |
| A3 | P388 | 1.69 |
| 1f | MCF-7 | 0.003 |
| 1f | 7721 | 0.115 |
Enzyme Inhibition (e.g., Mycobacterium tuberculosis Lumazine Synthase, mPTPB)
The benzo[cd]indol-2(1H)-one scaffold has been identified as a promising starting point for the development of inhibitors for various enzymes, including those crucial for the survival of pathogenic organisms like Mycobacterium tuberculosis (M. tb).
Mycobacterium tuberculosis Lumazine Synthase (RibH): Lumazine synthase (RibH) is a key enzyme in the riboflavin (B1680620) (vitamin B2) biosynthesis pathway of M. tb, making it an attractive target for the development of new anti-tuberculosis drugs. nih.gov High-throughput molecular docking has been used to screen large compound libraries to identify potential RibH inhibitors. nih.gov This approach has successfully identified compounds that exhibit potent antimycobacterial activity. nih.gov These inhibitors are believed to act by binding to the active site of the enzyme, thereby disrupting the production of riboflavin and hindering bacterial growth. nih.gov
Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB): MptpB is a virulence factor secreted by M. tuberculosis that helps the bacterium survive within host macrophages. nih.gov Structure-based design has led to the development of selective MptpB inhibitors. nih.gov These inhibitors have been shown to reduce the survival of multidrug-resistant M. tb strains in macrophages and enhance the efficacy of first-line antibiotics. nih.gov Monotherapy with an orally bioavailable MptpB inhibitor has demonstrated a reduction in the infection burden in animal models. nih.gov
Cellular Mechanism-of-Action Studies (e.g., Lysosomal Targeting, Autophagy Induction, Apoptosis Induction)
Recent research has highlighted the potential of benzo[cd]indol-2(1H)-one derivatives to target specific cellular organelles and induce programmed cell death pathways, making them promising candidates for cancer therapy. nih.govnih.gov
Lysosomal Targeting: The lysosome has emerged as a significant target in cancer treatment. nih.govnih.gov Polyamine conjugates of benzo[cd]indol-2(1H)-one have been developed as agents that can specifically target lysosomes in cancer cells. nih.govnih.govresearchgate.net These compounds can enter cancer cells through the polyamine transport system and accumulate in the lysosomes. nih.govresearchgate.net
Autophagy and Apoptosis Induction: Once localized in the lysosomes, these benzo[cd]indol-2(1H)-one derivatives can induce both autophagy and apoptosis, two distinct mechanisms of programmed cell death. nih.govresearchgate.netresearchgate.net For example, compound 15f, a polyamine-benzo[cd]indol-2(1H)-one conjugate, has been shown to have potent inhibitory activity on hepatocellular carcinoma migration both in laboratory settings and in living organisms. nih.govresearchgate.net The mechanism of action involves a mutually reinforcing crosstalk between the autophagic and apoptotic pathways induced by the compound. nih.govresearchgate.net Furthermore, some benzo[cd]indol-2(1H)-one derivatives have been identified as inhibitors of Atg4B, an autophagy-related gene, suggesting a direct role in modulating the autophagic process. nih.gov
The dual functionality of these compounds, acting as both lysosome-imaging agents and inducers of cell death, makes them valuable lead compounds for the development of new anti-metastatic drugs. nih.govnih.gov
Broad-Spectrum Antiviral Activities (e.g., West Nile Virus)
The benzo[cd]indol-2(1H)-one scaffold is also being explored for its potential antiviral properties. The emergence of flaviviruses like West Nile Virus (WNV) has created an urgent need for the development of effective antiviral therapies. nih.gov High-throughput screening techniques have been employed to identify small molecule inhibitors of WNV replication. nih.govnih.gov While specific research on this compound's activity against WNV is not extensively detailed in the provided results, the general approach involves identifying compounds that can inhibit viral RNA synthesis, pointing to viral enzymes like RNA polymerase or helicase as potential targets. nih.gov The identification of various structural classes of compounds with anti-WNV activity, including pyrazolines, xanthanes, acridines, and quinolines, suggests that diverse chemical scaffolds can be effective, opening the door for the exploration of benzo[cd]indol-2(1H)-one derivatives in this therapeutic area. nih.gov
Advanced Synthetic Intermediates in Complex Molecule Synthesis (e.g., Aristolactam Natural Products)
The benzo[cd]indol-2(1H)-one core is a valuable building block in the synthesis of more complex molecules, including naturally occurring compounds with significant biological activity. researchgate.net One such class of compounds is the aristolactam natural products. The synthesis of these complex structures can be facilitated by using functionalized benzo[cd]indol-2(1H)-one derivatives as key intermediates. researchgate.net For example, cascade reactions involving ortho-carbonyl-substituted benzonitriles can lead to the formation of isoindolin-1-ones, which are useful precursors for the synthesis of aristolactams. researchgate.net This highlights the importance of the benzo[cd]indol-2(1H)-one scaffold not only for its direct biological effects but also as a versatile tool in synthetic organic chemistry.
Future Directions and Emerging Research Avenues for 1 Butylbenzo Cd Indol 2 1h One Chemistry
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. researchgate.net For 1-butylbenzo[cd]indol-2(1H)-one and its derivatives, future research will likely focus on moving beyond traditional multi-step procedures that often involve harsh reagents and generate significant waste. researchgate.netchemicalbook.com
Key areas of exploration include:
One-Pot and Tandem Reactions: Designing synthetic cascades that combine multiple transformations into a single operation will significantly improve efficiency. For instance, a one-pot method for the direct conversion of 2'-haloacetophenones to 3-methyleneisoindolin-1-one (B1254794) scaffolds using copper cyanide has been reported, showcasing a move towards more streamlined syntheses. researchgate.net
Catalytic C-H Activation: Direct functionalization of the benzo[cd]indol-2(1H)-one core through C-H activation would be a powerful tool. Rhodium(III)-catalyzed synthesis of unsubstituted 3-methyleneisoindolin-1-ones via C-H/N-H activation highlights the potential of this approach. researchgate.net
Sustainable and Green Chemistry Approaches: The use of greener solvents, reusable catalysts, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation) will be crucial. researchgate.net The development of a Sonogashira reaction using calcium carbide for the synthesis of 3-methyleneisoindolin-1-ones is an example of a more sustainable method. researchgate.net
| Synthetic Approach | Description | Potential Advantages | Relevant Research |
| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. | Reduced workup, purification, and solvent usage; increased time and resource efficiency. | Serendipitous one-pot cyanation/hydrolysis/enamide formation for 3-methyleneisoindolin-1-ones. researchgate.net |
| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized starting materials. | Increased atom economy, reduced synthetic steps. | Rhodium(III)-catalyzed synthesis of 3-methyleneisoindolin-1-ones. researchgate.net |
| Green Chemistry | Use of environmentally friendly reagents, solvents, and conditions. | Reduced environmental impact, increased safety. researchgate.net | Sonogashira reactions using calcium carbide. researchgate.net |
Design and Synthesis of Advanced Functionalized Derivatives with Tunable Properties
The versatility of the this compound scaffold allows for the introduction of a wide array of functional groups, enabling the fine-tuning of its physicochemical and biological properties. nih.gov Future research will focus on creating derivatives with specific, pre-determined characteristics.
Targeted Functionalization: Strategic placement of substituents on the aromatic rings and the lactam nitrogen can modulate properties like solubility, electronic character, and steric hindrance. For example, the introduction of amine side chains has been shown to influence DNA binding properties. researchgate.net
Conjugation with Other Moieties: Linking the this compound core to other pharmacophores, fluorophores, or polymers can lead to multifunctional molecules with novel applications. nih.gov For instance, conjugation with polyamines has resulted in lysosome-targeted anti-metastatic agents. nih.govresearchgate.net
| Derivative Type | Functionalization Strategy | Tunable Properties | Example Application |
| Substituted Analogues | Introduction of various substituents on the aromatic core. | Solubility, lipophilicity, electronic properties, protein binding affinity. | BRD4 inhibitors with improved potency. nih.gov |
| Polyamine Conjugates | Attachment of polyamine chains to the benzo[cd]indol-2(1H)-one scaffold. | Cellular uptake, subcellular localization, fluorescence. nih.govresearchgate.net | Lysosome-targeted imaging and anti-cancer agents. nih.govresearchgate.net |
| Hybrid Molecules | Combination with other bioactive scaffolds. | Dual-targeting ability, synergistic effects. | Development of novel anti-cancer drugs. researchgate.net |
Integration of Multidisciplinary Approaches for Deeper Mechanistic Understanding
A comprehensive understanding of how this compound and its derivatives function at a molecular level is essential for rational design. This requires a multidisciplinary approach that combines experimental and computational techniques.
Computational Modeling: In silico methods such as molecular docking and molecular dynamics simulations can predict binding modes and affinities of derivatives with biological targets, guiding the design of more potent and selective compounds. researchgate.net Structure-based virtual screening has been successfully used to identify benzo[cd]indol-2(1H)-one derivatives as BET bromodomain inhibitors. researchgate.netacs.orgnih.gov
Advanced Spectroscopic and Crystallographic Techniques: X-ray crystallography provides high-resolution structural information of inhibitor-protein complexes, revealing key interactions that can be exploited for further optimization. nih.gov This has been instrumental in understanding the binding of these compounds to the BRD4 bromodomain. nih.gov
Biophysical Assays: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding kinetics and thermodynamics, offering deeper insights into the mechanism of action.
Development of Structure-Guided Design Principles for Targeted Applications
The wealth of structural and activity data generated from the study of this compound derivatives can be leveraged to establish clear structure-activity relationships (SAR). nih.gov This knowledge is crucial for the development of compounds with high potency and selectivity for specific biological targets.
Identification of Key Pharmacophoric Features: Analyzing the common structural elements required for a desired biological activity will lead to the development of a pharmacophore model. For BET bromodomain inhibitors, the benzo[cd]indol-2(1H)-one core acts as a crucial scaffold. researchgate.netacs.org
Rational Drug Design: Based on the established SAR and the three-dimensional structure of the target, new derivatives can be rationally designed to optimize interactions and improve the desired properties. This approach has led to the discovery of potent and selective BET bromodomain inhibitors with improved pharmacokinetic profiles. nih.gov
Application in Emerging Fields of Chemical Biology and Materials Science
The unique properties of the this compound scaffold make it an attractive candidate for exploration in various cutting-edge fields beyond traditional medicinal chemistry.
Chemical Biology: Derivatives of this compound can be developed as chemical probes to study complex biological processes. For example, fluorescently labeled derivatives can be used for cellular imaging and to track the localization of specific proteins or organelles. nih.govresearchgate.net Some derivatives have been investigated as inhibitors of the Hedgehog signaling pathway. nih.govnih.gov
Materials Science: The planar, aromatic nature of the benzo[cd]indol-2(1H)-one core suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com The parent compound, benzo[cd]indol-2(1H)-one, has been used in the manufacture of dyes and electronic materials. chemimpex.com
| Field | Potential Application | Key Properties | Relevant Research |
| Chemical Biology | Fluorescent probes, pathway inhibitors. | Tunable fluorescence, specific protein binding. nih.gov | Lysosome-targeted imaging agents, Hedgehog pathway inhibitors. nih.govresearchgate.netnih.govnih.gov |
| Materials Science | Organic electronics, dyes. | Planar aromatic structure, electronic properties. chemimpex.com | Use of benzo[cd]indol-2(1H)-one in dyes and electronic materials. chemimpex.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
